molecular formula C20H22O4 B5067672 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde

3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde

Cat. No.: B5067672
M. Wt: 326.4 g/mol
InChI Key: MFODVEQXUPNKPW-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is a complex organic compound that belongs to the family of benzaldehydes This compound is characterized by the presence of methoxy and prop-2-enylphenoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-enylphenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzoic acid.

    Reduction: Formation of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain receptors and enzymes, leading to various biochemical and physiological effects . The compound may exert its effects through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-6-16-9-10-19(20(14-16)22-2)24-12-5-11-23-18-8-4-7-17(13-18)15-21/h3-4,7-10,13-15H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFODVEQXUPNKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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